molecular formula C19H18ClFN2O2 B11207638 1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide

1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide

Cat. No.: B11207638
M. Wt: 360.8 g/mol
InChI Key: MSKRBBHGFCQTRQ-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a pyrrolidine ring, a carboxamide group, and substituted phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, often using reagents such as carbodiimides.

    Substitution on the Phenyl Ring: The chloro and fluoro substituents are introduced via halogenation reactions, using reagents like chlorine and fluorine sources.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Research: This compound is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or inhibitor, modulating the activity of these targets and affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern on the phenyl ring and the presence of the carboxamide group. These structural features contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H18ClFN2O2

Molecular Weight

360.8 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H18ClFN2O2/c1-12(13-5-3-2-4-6-13)22-19(25)14-9-18(24)23(11-14)15-7-8-17(21)16(20)10-15/h2-8,10,12,14H,9,11H2,1H3,(H,22,25)

InChI Key

MSKRBBHGFCQTRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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